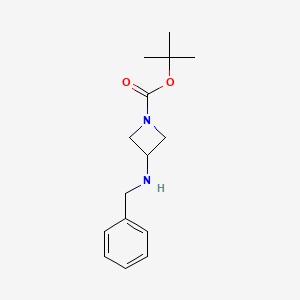

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Vue d'ensemble

Description

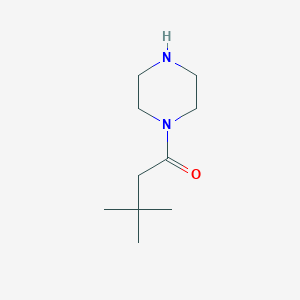

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .

Molecular Structure Analysis

The InChI string of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Applications De Recherche Scientifique

Application 1: Synthesis of Protected 3-Haloazetidines

- Summary of Application: This compound is used in the synthesis of protected 3-haloazetidines, which are important heterocycles found in a variety of natural products and pharmaceutical compounds .

- Methods of Application: The compound is prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

- Results or Outcomes: These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .

Application 2: Preparation of Baricitinib

- Summary of Application: This compound is used in the synthesis of baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity .

- Methods of Application: The synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .

- Results or Outcomes: This procedure is reasonable, green, and suitable for industrial production .

Application 3: Preparation of Various Therapeutic Agents

- Summary of Application: This compound can be used for preparing various therapeutic agents, including Janus kinase 3 (JAKS) for immunosuppression and transplant rejection, a second class of HCV protease inhibitors for the treatment of HCV genotype 1 infection, novel aminoglycoside compounds with antibacterial activity, and more .

- Methods of Application: The specific methods of application vary depending on the therapeutic agent being prepared .

- Results or Outcomes: These therapeutic agents have potential applications in treating a variety of diseases, including inflammatory disorders, autoimmune disorders, cancer, and other diseases .

Propriétés

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

CAS RN |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

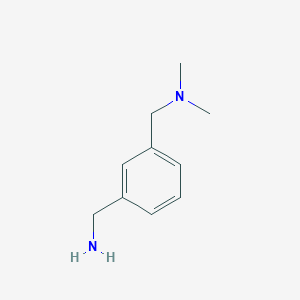

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)